Comparative Antitumor Activity of 5′-O-Benzyl-FUdR Against Murine Sarcoma 180
The oral antitumor activity of 5′-O-benzyl-2′-deoxy-5-fluorouridine (7c) was evaluated in mice bearing sarcoma 180. The compound demonstrated efficacy that was qualitatively described as 'equal to those of the effective O-alkyl derivatives of F3Thd' [1]. This places its activity in a comparative context with other optimized prodrugs, confirming that this specific benzyl modification yields a biologically active prodrug in vivo. While a direct numerical ED50 comparison against parent FUdR was not reported in this study, the results establish a baseline of activity that distinguishes it from inactive O-alkyl variants.
| Evidence Dimension | In vivo antitumor efficacy |
|---|---|
| Target Compound Data | Activity equal to effective O-alkyl derivatives of F3Thd |
| Comparator Or Baseline | Other O-alkyl derivatives of F3Thd (e.g., 5'-O-benzyl-F3Thd, ED50 < one-tenth of F3Thd) |
| Quantified Difference | Not quantified; activity was comparable to the most active derivative class. |
| Conditions | Sarcoma 180 solid tumor model in mice, oral administration |
Why This Matters
This confirms the compound's in vivo activity and validates the 5'-O-benzyl motif as a functional prodrug, ensuring that procurement supports a biologically relevant research model.
- [1] Yamashita J, Takeda S, Matsumoto H, Unemi N, Yasumoto M. Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine. J Med Chem. 1989;32(1):136-9. View Source
